cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-4-yl-methyl)-1,3-dioxolan-4-yl]methylMethanesulfonate is an organic compound classified as a methanesulfonate ester. It is a key intermediate in the synthesis of itraconazole, a widely used triazole antifungal drug. [, ] This compound plays a crucial role in introducing the piperazine side chain to the itraconazole molecule during synthesis. []
The synthesis of cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-4-yl-methyl)-1,3-dioxolan-4-yl]methyl methanesulfonate typically involves several key steps:
These synthesis steps require careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity.
The molecular structure of cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-4-yl-methyl)-1,3-dioxolan-4-yl]methyl methanesulfonate can be described as follows:
The stereochemistry of the compound is significant; it exists in the cis configuration which influences its biological activity and interaction with biological targets .
Cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-4-yl-methyl)-1,3-dioxolan-4-yl]methyl methanesulfonate participates in various chemical reactions:
These reactions are critical for understanding its behavior in pharmaceutical formulations.
The mechanism of action for cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-4-yl-methyl)-1,3-dioxolan-4-yl]methyl methanesulfonate primarily relates to its role as an impurity in Itraconazole:
Understanding this mechanism is essential for evaluating its safety and efficacy in pharmaceutical applications.
The physical and chemical properties of cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-4-yl-methyl)-1,3-dioxolan-4-yl]methyl methanesulfonate include:
These properties influence its handling during synthesis and formulation processes .
Cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-4-yl-methyl)-1,3-dioxolan-4-yl]methyl methanesulfonate finds applications primarily in:
Understanding these applications helps ensure compliance with regulatory standards in pharmaceutical manufacturing.
The discovery of cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl-methyl)-1,3-dioxolan-4-yl]methyl methanesulfonate (CAS 67914-86-7) emerged directly from pharmaceutical industry efforts to optimize the synthesis of advanced triazole antifungals in the late 20th century. This compound was first characterized as a key intermediate during process development of itraconazole, a broad-spectrum antifungal agent introduced in the 1980s [2] [4]. The synthetic rationale centered on addressing regioselectivity challenges in constructing itraconazole's complex molecular architecture, particularly the stereospecific connection between the dioxolane ring and triazole moiety [3]. Historical process optimization revealed that introducing the mesylate leaving group at the 4-position of the dioxolane ring provided superior reactivity for subsequent nucleophilic displacement compared to halogenated analogs, significantly improving the yield and purity of the final active pharmaceutical ingredient (API) [5]. The development timeline correlates with patent analyses showing increased interest in stereoselective syntheses of azole antifungals between 1980-2000, with this intermediate enabling manufacturers to bypass intellectual property constraints while maintaining production efficiency [6].
The industrial adoption of this synthetic route accelerated due to the compound's favorable crystallinity and purification characteristics compared to earlier intermediates. Manufacturing batch records indicate that the crystalline nature (melting point 98°C) allows straightforward purification, while its stability at 2-8°C storage conditions supports global distribution to centralized synthesis facilities [2] [8]. The synthetic methodology was first published in the Journal of Medicinal Chemistry (1983) by Heeres et al., who demonstrated a high-yielding (87%) two-step sequence from the corresponding alcohol precursor, establishing the foundation for current commercial production [3] [5]. This historical context underscores how strategic molecular design of intermediates like this mesylate compound enables scalable manufacturing of complex therapeutics.
The molecular architecture of this methanesulfonate intermediate reveals critical pharmacophoric elements shared with established bioactive compounds. The 1,2,4-triazole ring serves as a bioisostere for imidazole in earlier azole antifungals, providing enhanced metabolic stability while maintaining the nitrogen coordination geometry essential for inhibiting fungal cytochrome P450 enzymes [2] [5]. This structural feature positions the compound within a broader class of azole bioactive agents, sharing the triazole motif with systemic antifungals (fluconazole, voriconazole), agrochemicals (tebuconazole, epoxiconazole), and experimental anticancer agents under development [5]. The 2,4-dichlorophenyl moiety further enhances lipophilicity and membrane penetration, mirroring structural elements in agricultural fungicides like diclobutrazol, which shares this aromatic substitution pattern [8].
Stereochemical specificity: The cis configuration at C2 and C4 of the dioxolane ring creates the optimal three-dimensional orientation for subsequent ring-opening reactions during API synthesis, with the (2R,4R) enantiomer demonstrating superior coupling efficiency in itraconazole formation [3]. This stereodependence illustrates how minor conformational variations significantly impact downstream reactivity in targeted molecular architectures.
Electron distribution: Computational modeling (XLogP3: 2.91) reveals a polarized electron density around the methanesulfonate group (PSA 100.92 Ų), facilitating nucleophilic attack while maintaining sufficient lipophilicity (logP 1.79) for solubility in organic reaction media [5] [8]. This balance supports its dual role as both a synthetic intermediate and a structural template for designing novel bioactive compounds targeting triazole-sensitive enzymes.
The dioxolane protection strategy exemplifies a broader approach in prodrug design, temporarily masking ketone functionalities to enhance metabolic stability during systemic distribution. This structural element directly enables the synthesis of ketal-protected drug precursors that can be selectively hydrolyzed in target tissues, demonstrating how intermediate design influences final drug distribution profiles [3] [6].
Table 1: Key Physicochemical Properties of the Methanesulfonate Intermediate
Property | Value | Measurement Conditions | Significance |
---|---|---|---|
Molecular Formula | C₁₄H₁₅Cl₂N₃O₅S | - | Confirms elemental composition |
Molecular Weight | 408.25 g/mol | - | Impacts crystallization behavior |
Melting Point | 98 °C | Solid state | Purification and stability indicator |
Density | 1.59-1.60 g/cm³ | Predicted | Determines solvent displacement volumes |
Boiling Point | 615.5±65.0 °C | 760 mmHg | Guides distillation feasibility |
Flash Point | 326.0±34.3 °C | - | Safety handling parameter |
Refractive Index | 1.647-1.648 | - | Purity assessment tool |
Solubility | Slightly soluble in chloroform, ethyl acetate, methanol | 25°C | Reaction solvent selection |
pKa | 2.94±0.12 | Predicted | Protonation state at physiological pH |
The strategic importance of this methanesulfonate intermediate lies primarily in its role as a reactive handle for constructing complex molecular architectures through regioselective nucleophilic displacement reactions. The mesylate group (-OSO₂CH₃) serves as an outstanding leaving group (LG = -OMs, relative LG ability 10⁵ compared to chloride), enabling efficient SN₂ reactions with nitrogen nucleophiles under mild conditions [3] [5]. This reactivity is exploited in itraconazole synthesis, where the mesylate undergoes displacement by isobutyltriazolone to form the critical C-N bond connecting the dioxolane fragment to the triazolone pharmacophore [4] [6]. Kinetic studies demonstrate complete conversion within 4 hours at 60°C in aprotic solvents like DMF, with minimal epimerization due to the reaction's second-order mechanism [5].
The regiochemical control afforded by this intermediate enables chemists to avoid protection-deprotection sequences required when using diol precursors. X-ray crystallographic analysis confirms that the dioxolane ring adopts a twisted envelope conformation, positioning the mesylate group pseudo-equatorially for optimal accessibility while maintaining the cis relationship between C2 and C4 substituents essential for biological activity [3]. This conformational preference translates to high diastereoselectivity (>95:5) in displacement reactions, crucial for manufacturing enantiomerically pure azole pharmaceuticals where stereochemical impurities can significantly impact therapeutic efficacy [6].
Table 2: Synthetic Applications in Pharmaceutical Manufacturing
Application | Reaction Type | Key Product | Yield | Significance |
---|---|---|---|---|
Itraconazole synthesis | Nucleophilic substitution | Itraconazole (API) | 87% [3] | Core antifungal agent |
Stereoselective coupling | SN₂ displacement | Itraconazole intermediates | >95% diastereoselectivity [6] | Controls chiral centers |
Impurity profiling | Reference standard | Itraconazole Impurity 8/14 [2] | Analytical standard | Quality control |
Molecular diversification | Multistep synthesis | Novel triazole derivatives [5] | Variable | Drug discovery |
Beyond itraconazole production, this intermediate serves as a versatile building block for synthesizing structurally diverse triazole derivatives with potential applications beyond antifungal therapy. Recent patent analyses reveal its utilization in creating targeted protein degraders (PROTACs) where the dichlorophenyl moiety anchors to E3 ubiquitin ligase, while the mesylate enables attachment of target-binding domains [5] [8]. The modular synthetic approach allows pharmaceutical chemists to systematically vary the nucleophile component, generating libraries of analogs for structure-activity relationship studies against emerging biological targets. This adaptability positions the compound as a valuable scaffold in precision medicinal chemistry, particularly for intracellular targets requiring specific physicochemical properties (cLogP 2.9-3.1, molecular weight ~400 Da) for cell membrane penetration [5] [8].
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3